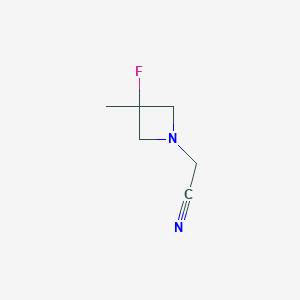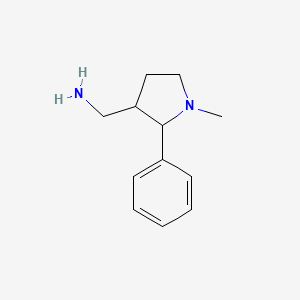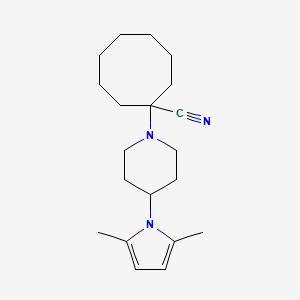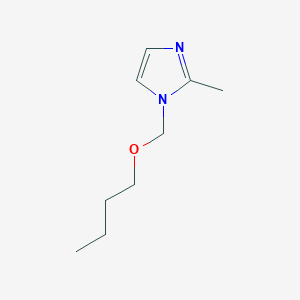
(S)-Methyl quinuclidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl quinuclidine-2-carboxylate is a chiral compound belonging to the quinuclidine family Quinuclidine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl quinuclidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with quinuclidine, a bicyclic amine.
Chiral Resolution: The racemic mixture of methyl quinuclidine-2-carboxylate is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) for the separation of enantiomers.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl quinuclidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinuclidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Quinuclidinone derivatives.
Reduction: Quinuclidine-2-carbinol.
Substitution: Various N-substituted quinuclidine derivatives.
Scientific Research Applications
(S)-Methyl quinuclidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting the central nervous system.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Industrial Chemistry: Utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl quinuclidine-2-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound, used in the synthesis of various derivatives.
Quinuclidinone: An oxidized form of quinuclidine with distinct biological activities.
N-Substituted Quinuclidines: Compounds with different functional groups attached to the nitrogen atom.
Uniqueness
(S)-Methyl quinuclidine-2-carboxylate is unique due to its chiral nature and specific biological activities. Its (S)-enantiomer exhibits different pharmacological properties compared to the ®-enantiomer, making it valuable in the development of enantioselective drugs.
Properties
CAS No. |
885517-00-0 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (2S)-1-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-6-7-2-4-10(8)5-3-7/h7-8H,2-6H2,1H3/t8-/m0/s1 |
InChI Key |
FAQLMHAFLWKSHD-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2CCN1CC2 |
Canonical SMILES |
COC(=O)C1CC2CCN1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


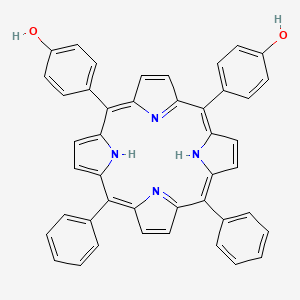

![N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine](/img/structure/B15199381.png)
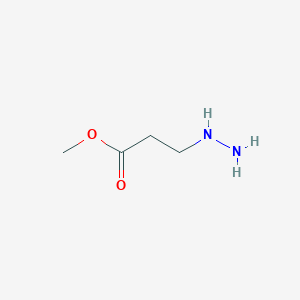
![2-Ethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15199398.png)
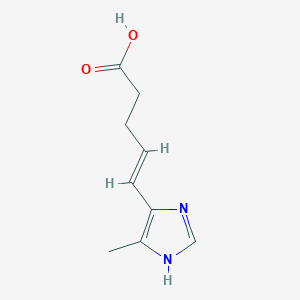
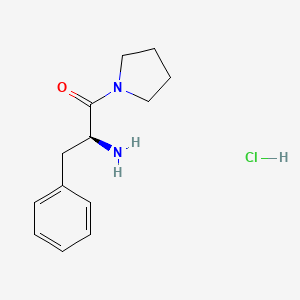
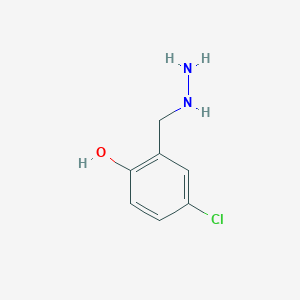

![1-(1H-benzo[d]imidazol-5-yl)ethanol](/img/structure/B15199426.png)
